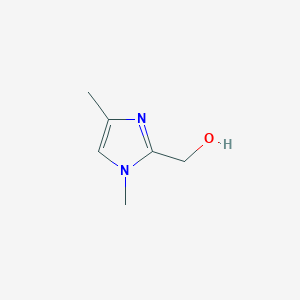

(1,4-Dimethyl-1H-imidazol-2-YL)methanol

Descripción general

Descripción

“(1,4-Dimethyl-1H-imidazol-2-YL)methanol” is an organic intermediate . It has a molecular weight of 126.16 . The IUPAC name for this compound is “(1,4-dimethyl-1H-imidazol-2-yl)methanol” and its Inchi Code is "1S/C6H10N2O/c1-5-3-8(2)6(4-9)7-5/h3,9H,4H2,1-2H3" .

Synthesis Analysis

The synthesis of imidazoles, including “(1,4-Dimethyl-1H-imidazol-2-YL)methanol”, has been a topic of research. One method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the cyclization of amido-nitriles .

Molecular Structure Analysis

The molecular structure of “(1,4-Dimethyl-1H-imidazol-2-YL)methanol” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a methanol group attached to one of the carbon atoms .

Chemical Reactions Analysis

Imidazoles, including “(1,4-Dimethyl-1H-imidazol-2-YL)methanol”, are key components in a variety of functional molecules and have a broad range of chemical and biological properties . They are used in various applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Physical And Chemical Properties Analysis

“(1,4-Dimethyl-1H-imidazol-2-YL)methanol” is a powder at room temperature . It is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Catalyst Development for Methanol to Dimethyl Ether Conversion

The conversion of methanol to dimethyl ether (DME) is a significant area of research due to DME's potential as a clean fuel and valuable chemical. The development of heterogeneous catalysts for this conversion focuses on various catalysts, including γ-Al2O3, zeolites (ZSM-5, Y, beta, and mordenite), and others such as silicoaluminophosphates and metal oxides. These catalysts are analyzed for their efficiency in the methanol dehydration reaction to produce DME, highlighting the importance of catalyst preparation and modification in enhancing the reaction process (Bateni & Able, 2018).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including steam reforming and partial oxidation, are explored for hydrogen production, a critical component in fuel cell technology. The review discusses Cu-based catalysts and their characteristics in methanol reforming reactions. It also addresses the challenges and controversies over surface reaction mechanisms on various Cu-based catalysts, presenting different reaction schemes and the impact of reactants such as oxygen and steam on secondary reactions (Yong et al., 2013).

C1 Chemistry and Yttria-Stabilized Zirconia Catalysts

This research reviews C1 chemistry processes, focusing on synthesis gas, methane, and carbon dioxide routes to produce industrial chemicals. Yttria-Stabilized Zirconia (YSZ) catalysts are highlighted for their application in these reactions, emphasizing the importance of catalyst selection to overcome the challenges of high-energy barriers and selectivity in methane conversion processes (Indarto et al., 2008).

Methanol Marker for Insulating Paper Degradation in Transformers

Methanol is identified as a chemical marker for assessing the condition of solid insulation in power transformers. The review covers the analytical methods for methanol determination in transformer oil, kinetic studies relating methanol generation to cellulose degradation, and field-testing results that demonstrate its utility in monitoring transformer insulation health (Jalbert et al., 2019).

Utilization of Methanotrophs in Methane Valorization

Methanotrophs, bacteria that use methane as their carbon source, present biotechnological opportunities for generating value-added products. This review explores the potential applications of methanotrophs in producing single-cell proteins, biopolymers, metabolites like methanol, and other compounds through bioconversion processes. The challenges and opportunities of using methanotrophs for environmental and industrial applications are discussed, emphasizing the need for further research to harness methane as a carbon source (Strong et al., 2015).

Safety and Hazards

Direcciones Futuras

The future directions for “(1,4-Dimethyl-1H-imidazol-2-YL)methanol” and other imidazole derivatives involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications . The development of new drugs that overcome antimicrobial resistance (AMR) problems is also a significant area of focus .

Mecanismo De Acción

Target of Action

Imidazole derivatives, which (1,4-dimethyl-1h-imidazol-2-yl)methanol is a part of, are known to interact with a variety of biological targets due to their versatile nature .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their versatile nature .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their versatile nature .

Propiedades

IUPAC Name |

(1,4-dimethylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-8(2)6(4-9)7-5/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRNHMKIQVRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59608-81-0 | |

| Record name | (1,4-dimethyl-1H-imidazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)

![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)

![Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2563660.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)